6-chloro-N-(2-methylpropyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)3-11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECYIZSEVLCHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methylpropyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of 6-amino-N-isobutyl-2-pyrazinamine.
Substitution: Formation of 6-methoxy-N-isobutyl-2-pyrazinamine.
Scientific Research Applications
6-chloro-N-(2-methylpropyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methylpropyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6)
- Structure : Replaces the 2-methylpropyl group with a 4-chlorophenyl carboxamide.
- Activity : Exhibits 65% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, though insufficient for phase II trials .
- Comparison : The carboxamide group may enhance hydrogen bonding with target enzymes, but the aryl substituent reduces lipophilicity (predicted logP ~2.5) compared to the aliphatic 2-methylpropyl group in the target compound (logP ~3.0) .
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 27)
- Structure: Features a bulky tert-butyl group and a bromophenol substituent.
- Activity : IC50 = 41.9 µmol/L against photosynthesis-inhibiting targets .
Alkyl vs. Aryl Substituents
6-Chloro-N-(2-methylphenyl)pyrazin-2-amine
- Structure : Aryl substituent (2-methylphenyl) instead of 2-methylpropyl.
- Properties : Higher density (1.291 g/cm³) and boiling point (327.8°C) due to aromatic stacking interactions .
- Activity : Classified as an irritant, suggesting differential toxicity profiles compared to aliphatic analogues .
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
Physicochemical and Stability Comparisons
*Predicted based on structural analogues.
Biological Activity
6-Chloro-N-(2-methylpropyl)pyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazine ring substituted with a chlorine atom and a 2-methylpropyl amine group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyrazine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 6-Chloro-pyridin-2-yl-amine (3a) | S. aureus | 32 μg/mL |
| 6-Chloro-pyridin-2-yl-amine (3f) | P. aeruginosa | 16 μg/mL |
Note: Specific MIC values for this compound are still under investigation.
Anticancer Activity
In addition to its antimicrobial potential, pyrazine derivatives have been evaluated for anticancer properties. For example, structural modifications in similar compounds have demonstrated significant inhibitory effects on cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of various pyrazine derivatives on human cancer cell lines. The results indicated that certain modifications led to increased potency against colorectal carcinoma cells.
Table 2: Anticancer Activity of Pyrazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Compound X (similar structure) | HT29 (colon cancer) | 20 |
| Compound Y (similar structure) | A549 (lung cancer) | 15 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within microbial and cancer cells. Preliminary docking studies suggest that the compound may inhibit key enzymes or receptors involved in cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 6-chloro-N-(2-methylpropyl)pyrazin-2-amine?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 6-chloropyrazine-2-carboxylic acid reacts with 2-methylpropylamine using coupling agents like EDCI and bases such as triethylamine. Reaction conditions (e.g., room temperature, anhydrous solvents) and purification via recrystallization or chromatography (HPLC for industrial-scale purity) are critical .
- Key Considerations : Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Impurities often arise from incomplete substitution or side reactions, necessitating rigorous NMR and LC-MS validation .
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Resolves molecular geometry, including bond angles and halogen positioning (e.g., chlorine at the pyrazine 6-position) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-methylpropyl group’s methyl protons at ~1.0 ppm) and confirms amine linkage .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 143.02447 for [M]+) and fragmentation patterns .
Q. What solvents and reaction conditions are suitable for derivatizing this compound?
- Substitution Reactions : Chlorine at the pyrazine 6-position undergoes nucleophilic substitution with sodium azide or thiocyanate in polar aprotic solvents (DMF, DMSO) at 50–80°C .
- Reduction/Oxidation : Use NaBH4/LiAlH4 for amine reduction (inert atmosphere) or KMnO4/H2O2 for oxidation, monitored by TLC .
Advanced Research Questions
Q. How does this compound interact with biological targets like PI3K enzymes?
- Mechanistic Insight : The compound inhibits PI3K-α/β isoforms via competitive binding to the ATP pocket, with IC50 values ranging from 9.6 μM (HMEC-1 cells) to 41 μM (HeLa cells) .
- Experimental Design :
- Enzyme assays : Use recombinant PI3K isoforms and ATP-Glo™ kits to quantify inhibition.
- Cellular models : Validate antiproliferative effects in cancer cell lines (e.g., L1210 leukemia) with dose-response curves .
Q. What computational approaches predict the compound’s reactivity and binding affinity?
- Molecular Docking : Tools like AutoDock Vina simulate binding poses using PI3K crystal structures (PDB: 2WXH). Key interactions include hydrogen bonds with Val851 and hydrophobic contacts with Met804 .
- DFT Calculations : Predict electrophilic sites (e.g., chlorine’s susceptibility to substitution) using Gaussian09 at the B3LYP/6-31G* level .
Q. How do structural modifications (e.g., substituent variation) alter bioactivity?
- Comparative Analysis :
| Compound | Structural Variation | PI3K IC50 (μM) |
|---|---|---|
| This compound | Baseline | 9.6–41 |
| 6-Bromo-N-methylpyridin-2-amine | Pyridine ring, bromine | 15–50 |
| N-(Piperidin-4-yl)pyrazin-2-amine | Piperidine substitution | 22–60 |
- Trends : Pyrazine derivatives exhibit higher selectivity for PI3K-α than pyridine analogs. Bulky substituents (e.g., 2-methylpropyl) enhance hydrophobic interactions but reduce solubility .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Root Causes : Discrepancies arise from assay conditions (e.g., ATP concentration, cell passage number) or impurity profiles.
- Resolution :
- Standardize assays using reference inhibitors (e.g., Wortmannin).
- Validate compound purity via HPLC (>98%) and control for batch-to-batch variability .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
